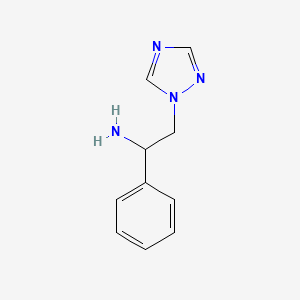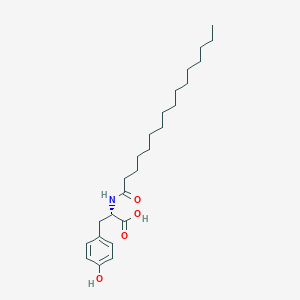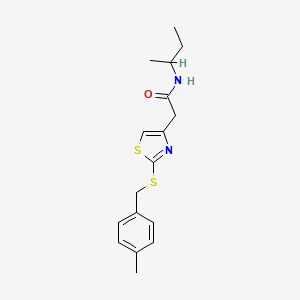![molecular formula C23H26N2O3S B3316505 N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide CAS No. 954049-20-8](/img/structure/B3316505.png)
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide
Overview
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide: is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a morpholine ring, and a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core morpholine structure. The naphthalene sulfonamide moiety is then attached through a sulfonamide formation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: : Reduction reactions can be performed on the sulfonamide group.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Naphthoquinones
Reduction: : Reduced sulfonamide derivatives
Substitution: : Substituted morpholines
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or analgesic agent.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide: can be compared with other similar compounds, such as:
N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide
[3-(2-phenylmorpholin-4-yl)propyl]amine
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of morpholine, phenyl, and naphthalene sulfonamide moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-5,7-12,17,23-24H,6,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAVBJSAOLWBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3316435.png)
![N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide](/img/structure/B3316443.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}pyrrolidin-2-one](/img/structure/B3316446.png)

![N-(butan-2-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B3316457.png)
![3,4-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3316464.png)
![4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3316467.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B3316474.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide](/img/structure/B3316501.png)

![2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B3316514.png)
![5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316527.png)
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316532.png)
